molecular formula C6H7Cl2N B042278 4-(Chloromethyl)pyridine hydrochloride CAS No. 1822-51-1

4-(Chloromethyl)pyridine hydrochloride

Cat. No. B042278
CAS RN: 1822-51-1
M. Wt: 164.03 g/mol
InChI Key: ZDHKVKPZQKYREU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves multiple steps, including chlorination and formylation processes. A practical synthesis method starts from 4-chloropyridine, which undergoes formylation with dimethylformamide to yield the desired compound with an 85% yield. This process exemplifies the regioselective one-pot lithiation/formylation/reduction strategy for producing chloromethylpyridine derivatives (Albanese, 1999).

Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)pyridine hydrochloride and related compounds has been extensively studied. For instance, crystallographic analysis of related pyridinone compounds reveals details about their geometric configuration, bond lengths, and angles, highlighting the importance of structural understanding in chemical synthesis and applications (Nelson et al., 1988).

Chemical Reactions and Properties

4-(Chloromethyl)pyridine hydrochloride participates in various chemical reactions, including catalytic processes and nucleophilic substitutions. It has been used as a recyclable catalyst for acylation reactions, showcasing its reactivity and potential for reuse in organic synthesis (Liu et al., 2014). Additionally, its reactions with dichloromethane under ambient conditions have been studied, revealing insights into its chemical behavior and reaction mechanisms (Rudine et al., 2010).

Scientific Research Applications

  • Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities (Bruce & Herson, 1967).

  • Protection of Functional Groups : The compound finds application in protecting alcohols, phenols, thiols, and carboxylic acids (Ham, 2001).

  • Synthesis of Organic Compounds : It is utilized in the synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor compounds (Andreu et al., 2000).

  • Catalyst in Chemical Analysis : This chemical serves as an effective catalyst for the titrimetric determination of hydroxy groups in primary and secondary alcohols (Connors & Albert, 1973).

  • Preparation of Enantiomerically Pure Catalysts : It is valuable for the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines, essential for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine (Busto et al., 2006).

  • Synthesis of Pharmaceutical Intermediates : It plays a role in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the treatment of GERD ulcers and gastric acid-related diseases (Gilbile et al., 2017).

  • Precursor for Pyridine o-Quinodimethane Analogues : The compound is used as a precursor for pyridine o-quinodimethane analogues and their [4+2] cycloadducts (Carly et al., 1995).

  • Surface Plasmon Resonance Spectroscopy : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces in surface plasmon resonance spectroscopy studies (Gandubert & Lennox, 2006).

  • Antibacterial and Protistocidal Activity : This compound exhibits significant protistocidal and moderate antibacterial activity (Zubenko et al., 2020).

  • Enantioselective Catalysis : 4-(Chloromethyl)pyridine hydrochloride can be used to prepare enantioselective nucleophilic catalysts with stereoselective construction of quaternary centers (Busto et al., 2006).

Safety And Hazards

4-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

4-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHKVKPZQKYREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171264
Record name 4-(Chloromethyl)pyridinium chloride
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)pyridine hydrochloride

CAS RN

1822-51-1
Record name 4-Picolyl chloride hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=1822-51-1
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Record name 4-Chloromethylpyridine hydrochloride
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Record name 1822-51-1
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Record name 4-(Chloromethyl)pyridinium chloride
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Record name 4-(chloromethyl)pyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
CP Casas, T Yamato - Journal of Chemical Research, 2005 - journals.sagepub.com
O-Alkylation of the flexible tetrathiacalix[4]arenes 1 with 4-(chloromethyl)pyridine in the presence of Cs 2 CO 3 gave tetra-O-alkylated products with 1,3-alternate and 1,2-alternate …
Number of citations: 3 journals.sagepub.com
L Plasseraud, RW Saalfrank - 2001 - Taylor & Francis
Reaction of 1,4,7-triazacyclononane with 4-(chloromethyl)pyridine in the presence of triethylamine in acetonitrile yields a new ligand (L) having three pyridyl arms connected to the …
Number of citations: 2 www.tandfonline.com
F Zhang, K Kumamaru, H Yamamoto - Journal of inclusion phenomena …, 2002 - Springer
An attempted O-alkylation of the flexible macrocycle 1with 2-(chloromethyl)pyridine in the presence of Cs 2 CO 3 under THF reflux afforded a mixture of twoconformers of tetra-O-…
Number of citations: 36 link.springer.com
H Hou, Y Song, Y Fan, L Zhang, C Du, Y Zhu - Inorganica Chimica Acta, 2001 - Elsevier
A new 4,4′-bipyridyl-based ‘building block’, 1,2-bis(4-pyridylmethyl)disulfenyl (bpms) was synthesized. Treatment of the ‘building block’ with Co(NO 3 ) 2 and KSCN afforded a new …
Number of citations: 81 www.sciencedirect.com
Z Ma, G Ran - Journal of Coordination Chemistry, 2011 - Taylor & Francis
A functionalized ligand (L = 1,4,8,11-tetrakis(3-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane) was synthesized by the reaction of 1,4,8,11-tetraazacyclotetradecane (cyclam, L 1 ) …
Number of citations: 10 www.tandfonline.com
P Zhou, Y Li, KL Meagher, RG Mewshaw… - Tetrahedron Letters, 2001 - Elsevier
A new efficient method for the preparation of 3-(4-pyridinyl)methylindoles has been developed. The new method involves coupling of indoles with 4-pyridinecarboxaldehyde to give 3-…
Number of citations: 20 www.sciencedirect.com
L Hu, L Gao, M Di, W Zheng, X Ruan, Y Dai… - Journal of Membrane …, 2023 - Elsevier
The development of high-performance and low-cost membrane is of significance towards vanadium flow battery (VFB). The membrane usually suffer from a trade-off challenge between …
Number of citations: 2 www.sciencedirect.com
Z Qi, H Gao, X Zhu, Z Lu, XM Zhang - Inorganic Chemistry, 2022 - ACS Publications
Zero-dimensional (0D) organic–inorganic hybrid metal halides have captured broad interest in the lighting and display fields because of their unique electronic structures and splendid …
Number of citations: 4 pubs.acs.org
LE Kapinos, H Sigel - Inorganica chimica acta, 2002 - Elsevier
The stability constants of the complexes formed between Mg 2+ , Ca 2+ , Sr 2+ , Ba 2+ , Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ and Cd 2+ (=M 2+ ) and two sets of pyridine-type ligands (=L…
Number of citations: 89 www.sciencedirect.com
XW Wu, D Zhang, JP Ma - Acta Crystallographica Section C …, 2014 - scripts.iucr.org
Two different one-dimensional supramolecular chains with CoII cations have been synthesized based on the semi-rigid ligand 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline (…
Number of citations: 2 scripts.iucr.org

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